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Compound of Interest

Compound Name: 17alpha-Trenbolone

CAS No.: 80657-17-6

Cat. No.: B164653 Get Quote

Executive Summary
This technical guide provides an objective comparison of 17

-trenbolone (epitrenbolone) versus testosterone, focusing on androgenic potency, receptor
binding affinity, and physiological outcomes.

While 17

-trenbolone is a potent anabolic agent (approx. 3x the affinity of testosterone), its stereoisomer
17

-trenbolone—the primary metabolite excreted by treated cattle—is frequently mischaracterized
as biologically inert. Experimental data reveals that while 17

-trenbolone exhibits significantly lower in vitro binding affinity (<5% of 17

-trenbolone) compared to testosterone, it retains critical physiological activity in specific
environmental models (e.g., teleost fish) and possesses a unique capacity for environmental
photo-isomerization back to the potent 17

form.

Chemical & Stereochemical Context
Understanding the potency difference requires a structural baseline. 17
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-trenbolone is the 17-epimer of the growth promoter 17

-trenbolone.

Testosterone: Endogenous ligand; reference standard (RBA = 100).

17

-Trenbolone: Synthetic agonist; high affinity; planar geometry facilitates stable AR helix-12
closure.

17

-Trenbolone: Major metabolite; the 17-hydroxyl group is in the

-orientation, causing steric hindrance within the Androgen Receptor (AR) ligand-binding
pocket, drastically reducing affinity.

In Vitro Receptor Binding Kinetics[2]
The following data synthesizes competitive binding assays using rat prostate cytosol (rAR) and

recombinant human androgen receptors (rhAR).

Table 1: Comparative Relative Binding Affinity (RBA)
Compound

Relative Binding
Affinity (RBA)

IC50 (nM) approx.
[1][2]

Potency Class

Dihydrotestosterone

(DHT)
150 - 180 ~1.0

High Potency

Reference

17

-Trenbolone
100 - 150 ~1.0 - 2.0 High Potency Agonist

Testosterone 100 (Reference) ~4.0 - 5.0 Standard Agonist

17

-Trenbolone
< 5 > 100 Weak Agonist

Technical Insight: Multiple studies confirm that 17
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-trenbolone has an affinity less than 5% of the active 17

-isomer.[3] By extension, its affinity is approximately 10-20% that of testosterone. The steric
clash of the 17

-hydroxyl group prevents the tight hydrogen bonding network required for high-affinity
interaction seen with Testosterone and 17

-trenbolone.

In Vivo Potency & Environmental Toxicology
While in vitro assays suggest 17

-trenbolone is negligible, in vivo models—particularly in aquatic toxicology—reveal a different
reality. This discrepancy is critical for researchers studying endocrine disruption.

Mammalian Models (Hershberger Assay)
In the Hershberger assay (a standard for androgenic activity), 17

-trenbolone is significantly less potent than testosterone propionate. It fails to stimulate
substantial growth of the levator ani or ventral prostate at doses where testosterone is highly
effective, aligning with its poor receptor binding affinity.

Aquatic Models (Fish Masculinization)
Contrasting mammalian data, 17

-trenbolone exhibits surprising potency in fish (e.g., Fathead Minnow, Pimephales promelas).

Mechanism: Fish often lack high-affinity Sex Hormone Binding Globulin (SHBG) analogues

that sequester steroids in mammals.

Outcome: 17ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

-trenbolone can induce masculinization (e.g., nuptial tubercle formation in females) at
concentrations in the low ng/L range, comparable to environmental testosterone exposure
scenarios.
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The "Reversible Risk" Phenomenon
A critical variable often overlooked is phototransformation. 17

-trenbolone is not a metabolic dead-end. Under UV light (sunlight), it undergoes reversible
photo-isomerization.
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Figure 1:The Environmental Isomerization Loop. Note the reversible conversion between the

low-affinity 17

and high-affinity 17

forms driven by photolysis, complicating potency assessments.

Experimental Protocols
To validate these potency differences in your own laboratory, the following standardized

protocols are recommended.

Protocol A: Competitive Androgen Receptor Binding
Assay
Objective: Determine IC50 and RBA of 17

-trenbolone relative to Testosterone.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b164653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation:

Harvest rat ventral prostate cytosol (rich in AR) or use recombinant human AR (rhAR)

expressed in E. coli or insect cells.

Buffer: Tris-HCl (pH 7.4) containing 1.5 mM EDTA, 1 mM DTT, 10% glycerol, and protease

inhibitors.

Ligand Preparation:

Radioligand: [3H]-R1881 (Methyltrienolone) or [3H]-Testosterone (1 nM final conc).

Competitors: Prepare serial dilutions (

to

M) of Testosterone (Standard) and 17

-trenbolone (Test).

Incubation:

Incubate cytosol + radioligand + competitor at 4°C for 18 hours (equilibrium).

Include "Non-specific Binding" (NSB) control using 100-fold excess inert androgen.

Separation:

Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2000 x g for

10 min.

Quantification:

Count radioactivity in supernatant (bound fraction) using Liquid Scintillation Counting

(LSC).

Analysis:

Plot % Specific Binding vs. Log[Concentration].
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Calculate IC50 (concentration displacing 50% of radioligand).[2]

Calculation:

.

Protocol B: Hershberger Bioassay (In Vivo Validation)
Objective: Measure physiological androgenic potency on tissue growth.

Subjects: Castrated male Wistar rats (approx. 200g), 7 days post-orchiectomy to allow tissue

regression.

Dosing:

Group 1: Vehicle Control (Corn Oil).

Group 2: Testosterone Propionate (Reference, e.g., 0.4 mg/kg/day).

Group 3: 17

-Trenbolone (Test, multiple doses e.g., 0.4, 2.0, 10.0 mg/kg/day).

Administration: Subcutaneous injection daily for 10 consecutive days.

Necropsy:

On Day 11, sacrifice animals.

Excise and weigh androgen-dependent tissues: Ventral Prostate (VP), Seminal Vesicles

(SV), Levator Ani/Bulbocavernosus (LABC) muscle.

Data Interpretation:

Compare dose-response curves. 17

-trenbolone will require significantly higher doses (approx. 50-100x) to elicit VP weight gain
comparable to Testosterone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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